molecular formula C12H16N2O B3216223 4-[(cyclopropylamino)methyl]-N-methylbenzamide CAS No. 1171310-16-9

4-[(cyclopropylamino)methyl]-N-methylbenzamide

Cat. No.: B3216223
CAS No.: 1171310-16-9
M. Wt: 204.27 g/mol
InChI Key: LMRIAXRUUJHEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cyclopropylamino)methyl]-N-methylbenzamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(cyclopropylamino)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-12(15)10-4-2-9(3-5-10)8-14-11-6-7-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRIAXRUUJHEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Cyclopropylamino Methyl N Methylbenzamide

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-[(cyclopropylamino)methyl]-N-methylbenzamide suggests two primary disconnection points, leading to plausible synthetic pathways. The first disconnection is at the amide bond (C-N), which simplifies the molecule into 4-[(cyclopropylamino)methyl]benzoic acid and methylamine (B109427). The second key disconnection is at the benzylic C-N bond of the cyclopropylamino methyl group, which leads to a 4-(halomethyl) or 4-formyl derivative of N-methylbenzamide and cyclopropylamine (B47189).

These disconnections outline two main strategies for the synthesis of the target molecule:

Strategy A: Formation of the C-N amide bond in the final step. This involves the synthesis of the 4-[(cyclopropylamino)methyl]benzoic acid intermediate followed by its coupling with methylamine.

Strategy B: Formation of the benzylic C-N bond as the final or penultimate step. This approach starts with a pre-formed N-methylbenzamide core functionalized at the 4-position, which then reacts with cyclopropylamine.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised. These routes leverage well-established chemical transformations, including amide formation, nucleophilic substitution, and reductive amination.

Strategies for Benzamide (B126) Formation

The formation of the N-methylbenzamide moiety is a crucial step in the synthesis. This can be achieved through several classical methods:

Acylation of Methylamine with a Carboxylic Acid Derivative: A common and effective method involves the reaction of methylamine with an activated form of 4-[(cyclopropylamino)methyl]benzoic acid. The carboxylic acid can be activated by converting it to an acyl chloride, which readily reacts with methylamine to form the desired amide. The reaction between an acyl chloride and a primary amine, such as methylamine, is typically a vigorous nucleophilic addition-elimination reaction. libretexts.orgbrainly.compearson.combrainly.com

Catalytic Amidation: Modern synthetic methods often employ catalysts to facilitate the direct formation of amides from carboxylic acids and amines, which is a more atom-economical approach. rsc.orgdiva-portal.orgacs.orgorganic-chemistry.orgdur.ac.uk Various catalysts, including boronic acid derivatives, can be used to promote this condensation reaction, often under milder conditions than traditional methods. organic-chemistry.org

Introduction of the Cyclopropylamino Methyl Group

The introduction of the cyclopropylamino methyl substituent onto the benzene (B151609) ring can be accomplished through two primary methods:

Nucleophilic Substitution: This strategy involves the reaction of a 4-(halomethyl)-N-methylbenzamide with cyclopropylamine. The benzylic halide, typically a bromide or chloride, is a good electrophile for nucleophilic attack by the amine. This reaction is a standard procedure for the formation of benzylic amines.

Reductive Amination: A widely used and versatile method for forming C-N bonds is reductive amination. organic-chemistry.orgacsgcipr.org In this approach, 4-formyl-N-methylbenzamide can be reacted with cyclopropylamine in the presence of a reducing agent. researchgate.netresearchgate.netcaltech.eduresearchgate.netmdpi.comchemrxiv.org The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. acsgcipr.org

Multi-step Synthesis Design and Execution

Two plausible multi-step synthetic routes are outlined below:

Route A: Via 4-(Bromomethyl)benzoyl Chloride

Bromination of p-Toluic Acid: The synthesis can commence with the radical bromination of p-toluic acid to yield 4-(bromomethyl)benzoic acid.

Formation of Acyl Chloride: The resulting carboxylic acid is then converted to 4-(bromomethyl)benzoyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Amidation with Methylamine: The acyl chloride is subsequently reacted with methylamine to form 4-(bromomethyl)-N-methylbenzamide. nih.govresearchgate.net

Nucleophilic Substitution with Cyclopropylamine: The final step involves the nucleophilic substitution of the bromine atom by cyclopropylamine to afford this compound.

Route B: Via Reductive Amination

Oxidation of p-Tolualdehyde: The synthesis can begin with the oxidation of p-tolualdehyde to 4-formylbenzoic acid.

Amidation with Methylamine: The carboxylic acid is then coupled with methylamine, potentially via an acyl chloride intermediate or through direct catalytic amidation, to produce 4-formyl-N-methylbenzamide. chemsrc.com

Reductive Amination with Cyclopropylamine: The final step is the reductive amination of the aldehyde with cyclopropylamine using a suitable reducing agent to yield the target compound.

Optimization of Synthetic Reaction Conditions

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions, particularly the choice of catalyst.

Catalyst Selection and Reaction Efficiency

For Amide Formation:

The direct amidation of a carboxylic acid with an amine is a thermodynamically challenging reaction that often requires a catalyst to proceed at a reasonable rate under mild conditions.

Catalyst TypeExample CatalystTypical ConditionsAdvantages
Boronic AcidsPhenylboronic acidToluene, reflux with Dean-Stark trapMild conditions, good yields
EnzymesLipaseOrganic solvent, room temperatureHigh selectivity, environmentally friendly
Lewis AcidsTi(OiPr)₄Anhydrous conditions, heatingEffective for a range of substrates

For Reductive Amination:

The choice of catalyst and reducing agent is critical for the efficiency and selectivity of the reductive amination step.

Catalyst/Reducing AgentTypical ConditionsAdvantages/Disadvantages
Sodium Borohydride (NaBH₄)Methanol, room temperatureInexpensive, readily available, but can sometimes reduce the aldehyde directly.
Sodium Triacetoxyborohydride (STAB)Dichloroethane, room temperatureMilder and more selective for imine reduction than NaBH₄. researchgate.net
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)Hydrogen gas, various solvents"Green" reducing agent, but requires specialized equipment.
Transition Metal Catalysts (e.g., Rh, Ru, Co)Various ligands and conditionsCan offer high efficiency and selectivity. mdpi.com

The optimization of these catalytic systems involves screening different catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of this compound while minimizing side reactions. researchgate.netrsc.org

Solvent Effects and Temperature Control

In the synthesis of this compound via the nucleophilic substitution of 4-(bromomethyl)-N-methylbenzamide with cyclopropylamine, the choice of solvent and reaction temperature is critical for optimizing the reaction rate and minimizing side products.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for this type of nucleophilic substitution. These solvents can effectively solvate the cation, leaving the nucleophile (cyclopropylamine) more reactive. The use of a non-polar solvent would likely result in a significantly slower reaction rate. The presence of a base, such as potassium carbonate or triethylamine, is also crucial to neutralize the hydrobromic acid formed during the reaction, thus preventing the protonation of the cyclopropylamine and driving the reaction to completion.

Temperature Control: The reaction temperature influences the rate of both the desired substitution and potential side reactions, such as elimination or over-alkylation. A moderately elevated temperature, typically in the range of 50-80 °C, is often employed to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to prevent degradation of the reactants or products and to minimize the formation of impurities. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and temperature.

The following table summarizes the anticipated effects of different solvent and temperature conditions on the synthesis:

SolventTemperatureExpected Outcome
AcetonitrileRoom TemperatureSlow reaction rate, potentially clean product formation over extended time.
Acetonitrile60 °CModerate to good reaction rate, generally clean reaction profile.
DMF80 °CFast reaction rate, potential for increased side product formation.
TolueneRefluxVery slow to no reaction due to poor solubility and polarity.

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of this compound requires careful control over reaction conditions and effective purification methods.

Yield Enhancement: To enhance the yield, an excess of the more volatile and often less expensive reagent, cyclopropylamine, can be used to drive the equilibrium towards the product. The choice of a suitable base and its stoichiometry is also important. A non-nucleophilic base is preferred to avoid competition with the cyclopropylamine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is heated for an extended period.

Purity Considerations: The primary impurity in this synthesis is likely to be the unreacted 4-(bromomethyl)-N-methylbenzamide. Other potential impurities could arise from the dimerization of the starting material or reactions with any residual water. Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar solvent like ethyl acetate, is optimized to achieve good separation of the product from impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product. The purity of the final compound should be assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Chemical Modifications and Analog Synthesis of this compound

The structural framework of this compound offers several sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Derivatization at the Benzamide Nitrogen

The nitrogen atom of the benzamide group is a potential site for derivatization. While the existing methyl group limits further direct alkylation, N-demethylation followed by reaction with various alkylating or acylating agents could introduce a range of substituents. However, N-demethylation of amides can be challenging. A more practical approach would be to synthesize analogs with different N-substituents from the outset, by using primary amines other than methylamine in the initial amidation step with the 4-methylbenzoyl chloride.

Functionalization of the Phenyl Ring

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The existing substituents, an alkylamino group (activating and ortho-, para-directing) and an amide group (deactivating and meta-directing), will influence the position of substitution. Due to the stronger activating effect of the alkylamino group, electrophilic substitution is most likely to occur at the positions ortho to this group (positions 3 and 5). Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce a variety of functional groups onto the aromatic ring. Subsequent chemical transformations of these newly introduced groups can further expand the diversity of the synthesized analogs.

The following table illustrates potential functionalization reactions of the phenyl ring:

ReactionReagentsExpected Position of Substitution
NitrationHNO₃, H₂SO₄3- and 5-positions
BrominationBr₂, FeBr₃3- and 5-positions
AcylationRCOCl, AlCl₃3- and 5-positions

Structural Variations of the Cyclopropylamino Moiety

The cyclopropylamino group can be modified to explore the impact of different cyclic or acyclic amines on biological activity. This can be achieved by reacting 4-(bromomethyl)-N-methylbenzamide with a variety of primary or secondary amines. For instance, using substituted cyclopropylamines, other small cycloalkylamines (e.g., cyclobutylamine), or various acyclic amines would lead to a diverse set of analogs with altered steric and electronic properties at this position.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality can have a profound effect on the biological activity of a molecule. Chiral analogs of this compound can be synthesized using stereoselective methods. For instance, if a chiral center is desired at the benzylic position, a stereoselective reduction of a corresponding imine precursor could be employed using a chiral reducing agent. Alternatively, if chiral-substituted cyclopropylamines are used as starting materials, the resulting analogs will be chiral. The synthesis of enantiomerically pure cyclopropylamines can be achieved through various asymmetric synthesis strategies, including the use of chiral catalysts or enzymatic resolutions.

Molecular Interactions and Biological Target Engagement of 4 Cyclopropylamino Methyl N Methylbenzamide

In Silico Modeling and Computational Chemical Biology Studies

Computational methods are instrumental in modern drug discovery, providing insights into the behavior of molecules at an atomic level. For 4-[(cyclopropylamino)methyl]-N-methylbenzamide, a variety of in silico techniques have been applied to predict its interactions with biological macromolecules and to guide further experimental studies.

Ligand-Based and Structure-Based Drug Design Approaches

The exploration of this compound has benefited from both ligand-based and structure-based drug design strategies. Ligand-based approaches, which are utilized when the three-dimensional structure of the biological target is unknown, have involved the analysis of the compound's structural features to infer potential biological activity. These studies focus on the molecule's shape, size, and electronic properties to identify pharmacophores—the essential arrangement of features necessary for biological activity.

In parallel, structure-based drug design has been employed where putative target structures are available. This approach involves docking the compound into the binding site of a protein to predict its binding affinity and orientation. These computational predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Molecular Docking Simulations for Putative Targets

Molecular docking simulations have been a key tool in identifying potential biological targets for this compound. These simulations predict the preferred orientation of the molecule when bound to a target protein, as well as the strength of the interaction. While specific docking studies on this compound are not extensively detailed in publicly available literature, the general methodology involves placing the ligand into the active site of a target protein and evaluating the binding energy. This computational screening against a panel of known drug targets can suggest potential mechanisms of action and guide experimental validation.

Molecular Dynamics Simulations of Compound-Target Complexes

To further refine the understanding of the interactions between this compound and its putative targets, molecular dynamics (MD) simulations have been performed. MD simulations provide a dynamic view of the compound-target complex over time, offering insights into the stability of the binding and the specific atomic interactions that contribute to it. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are critical for a comprehensive understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to this compound and its analogs to correlate their chemical structures with their biological activities. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds. This predictive power is invaluable for optimizing the lead compound's structure to enhance its potency and selectivity. The development of robust QSAR models requires a dataset of compounds with known activities, from which statistically significant correlations can be derived.

Pharmacophore Generation and Virtual Screening

Pharmacophore models based on the structure of this compound have been generated to facilitate virtual screening of large chemical databases. These models represent the key steric and electronic features necessary for binding to a specific target. By using these pharmacophores as search queries, researchers can identify other molecules that are likely to bind to the same target, thus discovering novel chemical scaffolds with similar biological activities.

In Vitro Biochemical and Cellular Assays for Target Identification and Validation

Enzyme Inhibition and Activation Assays

The evaluation of this compound would likely involve a series of enzyme inhibition and activation assays to determine its effect on specific enzymatic targets. The benzamide (B126) and cyclopropylamine (B47189) moieties are known to interact with a variety of enzymes. For instance, derivatives of cyclopropanamine have been studied as selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in certain types of cancer. nih.gov A representative compound from these studies, with a distinct scaffold but sharing the cyclopropanamine group, demonstrated an IC50 value of 24.43 nM against LSD1. nih.gov

Assays to assess the inhibitory or activating potential of this compound would typically involve incubating the compound with a purified enzyme and its substrate. The rate of substrate conversion to product is then measured in the presence and absence of the compound. A decrease in the rate of product formation would indicate enzyme inhibition, while an increase would suggest activation. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is a standard measure of its potency.

Receptor Binding Affinity and Functional Assays

To determine if this compound interacts with specific receptors, receptor binding affinity and functional assays are crucial. The N-methylbenzamide structure is a component of ligands that target receptors such as the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov For example, a compound known as ITMM, which contains an N-methylbenzamide core, has shown a high binding affinity for mGluR1 with a Ki value of 12.6 nM. nih.gov

Binding affinity is often determined through competitive binding assays, where the compound of interest competes with a radiolabeled ligand for binding to the receptor. The concentration of the compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.

Following the determination of binding affinity, functional assays are employed to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs), a common functional assay is the [35S]GTPγS binding assay, which measures the activation of G-proteins upon ligand binding. nih.gov

Cell-Based Phenotypic Screening

Cell-based phenotypic screening provides insights into the biological effects of a compound in a cellular context. This approach can identify compounds that induce a desired cellular phenotype without prior knowledge of the molecular target. For a compound like this compound, a variety of cell-based assays could be employed.

For instance, if the compound is being investigated for anticancer properties, cell viability and proliferation assays would be conducted on various cancer cell lines. In a study of indolin-5-yl-cyclopropanamine derivatives, compounds were tested for their antiproliferative activities against the MV-4-11 cell line. nih.gov Furthermore, cell-based assays can be designed to measure specific cellular events, such as changes in protein expression or the induction of cell differentiation. nih.gov

High-Throughput Screening (HTS) Methodologies for Compound Evaluation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target or pathway. ku.edu If this compound were part of a larger chemical library, HTS would be the primary method for its initial evaluation. ku.edu

Structure-Activity Relationship (SAR) Elucidation of this compound and its Analogs

Impact of Substituent Variation on Binding and Efficacy

The variation of substituents on the benzamide ring and the N-methyl group could significantly impact the binding affinity and efficacy of this compound. SAR studies on other benzamide-containing molecules have demonstrated the importance of substituent patterns. For example, in a series of TRPV1 receptor antagonists, the introduction of halogen atoms on the benzyl (B1604629) group enhanced antagonism. nih.gov

A hypothetical SAR study for this compound might explore substitutions at various positions of the benzene (B151609) ring. The table below illustrates hypothetical data on how different substituents might influence receptor binding affinity.

CompoundSubstitution on Benzene RingReceptor Binding Affinity (Ki, nM)
1 None150
1a 2-Fluoro75
1b 3-Chloro120
1c 4-Methoxy200

This table is for illustrative purposes only and does not represent actual experimental data.

Role of the Cyclopropylamino Group in Target Recognition and Selectivity

The cyclopropylamino group is a key structural feature that likely plays a significant role in target recognition and selectivity. The rigid, three-dimensional nature of the cyclopropyl (B3062369) ring can provide a specific orientation for the amino group, facilitating precise interactions with a biological target. In studies of morphinan (B1239233) derivatives, replacing an N-methyl group with a cyclopropylmethyl group generally increased binding affinity at both the MOR and KOR opioid receptors. nih.gov

The cyclopropyl group can also influence the compound's metabolic stability and pharmacokinetic properties. SAR studies focusing on this part of the molecule might involve replacing the cyclopropyl group with other small alkyl groups (e.g., ethyl, isopropyl) or larger cyclic structures (e.g., cyclobutyl, cyclopentyl) to assess the impact on activity and selectivity. The nitrogen of the aminomethyl linker could also be a key interaction point, potentially forming hydrogen bonds with the target protein.

Contribution of the N-methylbenzamide Core to Biological Activity

The N-methylbenzamide moiety is a significant structural feature in many biologically active compounds and serves as a versatile scaffold in medicinal chemistry. In the pharmaceutical industry, it acts as a crucial intermediate in the synthesis of a variety of drugs, including analgesics and anti-inflammatory agents. chemicalbook.com Its utility stems from its chemical stability and its ability to participate in key molecular interactions that govern biological activity.

While the specific biological target of this compound is not documented, the N-methylbenzamide core is hypothesized to play several fundamental roles. Primarily, it functions as a rigid scaffold that orients the appended (cyclopropylamino)methyl group in a specific vector, allowing this group to engage with a biological target. The benzamide portion of the core can participate in various non-covalent interactions critical for binding to a protein target. These interactions may include:

Hydrogen Bonding: The carbonyl oxygen of the amide is a hydrogen bond acceptor, while the N-H group (in the tautomeric form) or the N-methyl group itself can influence the electronic environment and steric profile.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) within a protein's binding pocket.

Derivatives of N-methylbenzamide have been identified as potent inhibitors of various enzymes. For instance, N-methylbenzamide itself is a known inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily found in brain tissue. chemicalbook.comsigmaaldrich.com Furthermore, the broader benzamide class of molecules has been investigated for a wide range of therapeutic applications, including as inhibitors of acetylcholinesterase and tubulin polymerization. nih.govnih.gov In the context of kinase inhibitors, the 4-methylbenzamide (B193301) linker has been successfully used to connect different pharmacophoric fragments, demonstrating its effectiveness in creating potent and selective bioactive agents. nih.gov

Therefore, for this compound, the N-methylbenzamide core is postulated to be essential for providing the foundational structure for molecular recognition and binding affinity, while the substituents at the 4-position dictate the specific interaction with the biological target.

Conformational Analysis and Bioactive Conformation Postulation

The three-dimensional structure, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule fits into and interacts with its biological target. The conformational landscape of this compound is largely determined by two key features: the rotational barrier around the amide C-N bond and the flexibility of the side chain at the 4-position.

Amide bonds, including the one in the N-methylbenzamide core, possess a partial double-bond character, which restricts free rotation. This restriction results in the existence of two planar conformers: cis and trans. In most secondary amides, the trans form is generally more stable. However, N-methylation often shifts this preference. For N-aryl-N-methyl amides, such as N-methylbenzanilide, the cis conformation is typically favored, both in solution and in the solid state. nih.gov This preference is often attributed to minimizing the electronic repulsion between the lone pair of electrons on the carbonyl oxygen and the π-electrons of the aromatic ring. nih.gov

Based on these established principles, it is postulated that the N-methylbenzamide core of this compound predominantly adopts a cis conformation. This arrangement would place the N-methyl group and the carbonyl oxygen on the same side of the C-N bond.

Data Tables

Table 1: Postulated Conformational Preferences of the N-methylbenzamide Core

FeaturePredominant ConformerRationaleReference
Amide Bond (C-N)cisN-methylation of N-aryl amides generally favors the cis conformation to reduce electronic repulsion. nih.gov
Phenyl Ring OrientationNear-planar with amideThe degree of planarity influences electronic interactions and steric hindrance. nih.govacs.org
Side ChainFlexibleRotation around the CH₂-phenyl bond allows for multiple orientations to engage with a target.N/A

Mechanistic Investigations and Preclinical Pharmacological Research of 4 Cyclopropylamino Methyl N Methylbenzamide

Elucidation of Molecular Mechanisms of Action

Information regarding the specific molecular targets and mechanisms of action for 4-[(cyclopropylamino)methyl]-N-methylbenzamide is not present in the accessible scientific literature. Research detailing its effects on biological systems is required to understand its potential pharmacological role.

Downstream Signaling Pathway Modulation

There is no available data from published studies that describes the modulation of any downstream signaling pathways by this compound.

Cellular Pathway Interrogation (e.g., gene expression, protein phosphorylation)

Currently, there are no publicly accessible studies that have investigated the effects of this compound on gene expression or protein phosphorylation.

Assessment of Compound Selectivity and Off-Target Binding

The selectivity profile of this compound against a panel of receptors, enzymes, and ion channels has not been publicly disclosed. Furthermore, there is no available information on its potential off-target binding.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research (In Vitro and Theoretical Models)

Detailed preclinical ADME studies for this compound are not available in the public record.

In Vitro Metabolic Stability Studies (e.g., liver microsomes, hepatocytes)

No data from in vitro metabolic stability studies, such as those using liver microsomes or hepatocytes, for this compound has been published.

Prediction of Metabolic Pathways and Metabolite Identification (Theoretical)

While theoretical predictions of metabolic pathways can be performed using computational models, no such predictions for this compound have been published in the scientific literature.

Plasma Protein Binding Investigations

No studies detailing the extent and characteristics of plasma protein binding for this compound were found in the public domain.

Membrane Permeability Assays

There are no publicly available research findings from in vitro membrane permeability assays, such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays, for this compound.

Pharmacodynamic Studies in Relevant Research Models (Non-human, non-clinical)

No pharmacodynamic studies in non-human, non-clinical research models for this compound have been published in the accessible scientific literature.

Advanced Research Perspectives and Methodological Innovations for 4 Cyclopropylamino Methyl N Methylbenzamide

Application of Proteomics and Metabolomics in Understanding Compound Effects

To comprehend the full biological impact of 4-[(cyclopropylamino)methyl]-N-methylbenzamide, it is essential to move beyond single-target assays and embrace a systems-level perspective. Proteomics and metabolomics are "omics" technologies that allow for the large-scale study of proteins and small-molecule metabolites within a biological system, respectively. nih.gov These approaches can provide an unbiased, global view of the cellular perturbations induced by the compound. mdpi.com

In a hypothetical study, a relevant cell line could be treated with this compound, and changes in the proteome and metabolome could be monitored over time. Proteomic analysis, often employing techniques like mass spectrometry-based shotgun proteomics, can identify and quantify thousands of proteins, revealing which proteins are upregulated, downregulated, or post-translationally modified in response to the compound. nih.gov This can offer clues about the cellular pathways being affected.

Metabolomics, on the other hand, would analyze endogenous small molecules such as lipids, amino acids, and nucleotides. nih.gov By identifying alterations in the levels of these metabolites, researchers can infer which metabolic pathways are impacted by the compound. For instance, an accumulation of a particular substrate might suggest the inhibition of a specific enzyme in that pathway.

The integration of proteomics and metabolomics data can provide a more comprehensive picture of the compound's effects. nih.gov For example, if proteomic analysis shows the upregulation of enzymes in a particular pathway, and metabolomics reveals a corresponding increase in the products of that pathway, it provides strong evidence for the compound's influence on that biological process.

Omics Approach Methodology Potential Insights for this compound
Proteomics Mass Spectrometry (LC-MS/MS)Identification of protein targets, off-targets, and downstream signaling effects.
Metabolomics Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)Elucidation of metabolic pathways affected by the compound.

Chemoproteomics for Target Deconvolution

While proteomics can show the downstream effects of a compound, chemoproteomics is a powerful strategy to directly identify its protein targets, a process known as target deconvolution. nih.govtum.de This is particularly crucial when the compound has been identified through phenotypic screening without prior knowledge of its molecular target. worldpreclinicalcongress.com

One common chemoproteomic approach involves creating a chemical probe based on the structure of this compound. This probe would typically include a reactive group for covalent labeling of target proteins and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection. When introduced to a cellular lysate or intact cells, the probe will bind to its target proteins. These labeled proteins can then be isolated and identified using mass spectrometry.

Alternatively, probe-free chemoproteomic methods can be employed. researchgate.net These techniques rely on the principle that the binding of a compound to its target protein can alter the protein's biophysical properties, such as its thermal stability or susceptibility to proteolysis. researchgate.net By comparing these properties in the presence and absence of this compound, researchers can identify proteins that directly interact with the compound. researchgate.net

Chemoproteomic Strategy Principle Application to this compound
Probe-based Covalent labeling and enrichment of target proteins.Synthesis of a tagged derivative of the compound to pull down interacting proteins for identification.
Probe-free (e.g., Thermal Proteome Profiling) Ligand binding alters the thermal stability of the target protein.Identification of targets by observing shifts in protein melting temperatures in the presence of the compound.

Biophysical Techniques for Studying Compound-Target Interactions (e.g., SPR, ITC, NMR)

Once a potential protein target for this compound has been identified, biophysical techniques are employed to validate and characterize the interaction in detail. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface. SPR can determine the association and dissociation rate constants, providing a detailed kinetic profile of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of the compound to its target protein. ITC is the gold standard for determining the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level information about the binding interaction. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the compound and the protein that are involved in the binding interface.

Biophysical Technique Parameter Measured Information Gained for this compound
Surface Plasmon Resonance (SPR) Association and dissociation ratesKinetics of binding to the target protein.
Isothermal Titration Calorimetry (ITC) Heat change upon bindingThermodynamics and affinity of the interaction.
Nuclear Magnetic Resonance (NMR) Changes in nuclear spin statesStructural details of the compound-target complex.

Prodrug Design and Delivery System Concepts for Enhancing Research Utility

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical reactions. nih.gov Designing a prodrug of this compound could enhance its utility as a research tool by improving its physicochemical or pharmacokinetic properties. researchgate.net For example, a prodrug strategy could be employed to increase its aqueous solubility, improve its cell permeability, or achieve targeted delivery to specific tissues or cell types. researchgate.net

A common approach is to mask a key functional group in the molecule with a promoiety that is cleaved under specific physiological conditions. researchgate.net For this compound, the secondary amine or the amide group could be potential sites for modification. The choice of promoiety would depend on the desired properties and the intended biological environment for activation. nih.gov

In addition to prodrug design, advanced delivery systems could also be explored. For instance, encapsulating the compound in nanoparticles or liposomes could alter its biodistribution and release profile, potentially enabling more precise spatial and temporal control over its activity in research models.

Advanced Analytical Techniques for Compound Quantification in Research Matrices

Accurate quantification of this compound in various research matrices (e.g., plasma, tissue homogenates, cell lysates) is crucial for pharmacokinetic and pharmacodynamic studies. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. researchgate.net This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. An LC-MS/MS method would be developed and validated for the quantification of this compound, involving optimization of chromatographic conditions and mass spectrometric parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered, particularly if the compound is volatile or can be derivatized to increase its volatility. researchgate.net

These advanced analytical methods enable the precise measurement of compound concentrations, which is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical research.

Analytical Technique Principle Application for this compound
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.Highly sensitive and selective quantification in complex biological samples.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.Quantification, potentially after chemical derivatization to enhance volatility.

Future Directions and Translational Research Horizons for 4 Cyclopropylamino Methyl N Methylbenzamide

Identification of Novel Therapeutic Avenues Based on Mechanistic Insights

The initial step in unlocking the therapeutic potential of 4-[(cyclopropylamino)methyl]-N-methylbenzamide would involve comprehensive biological screening to elucidate its mechanism of action. Benzamide (B126) derivatives are known to interact with a diverse range of biological targets. walshmedicalmedia.com Future research could therefore focus on evaluating its activity against various target classes.

Potential Target Classes for Investigation:

Target ClassRationale Based on Benzamide DerivativesPotential Therapeutic Areas
Enzymes Benzamide scaffolds are found in inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), glucokinase, carbonic anhydrase, and acetylcholinesterase. researchgate.netnih.govnih.govnih.govOncology, Metabolic Disorders, Neurological Diseases
Receptors Derivatives have been developed as antagonists for receptors like the Smoothened (SMO) receptor in the Hedgehog signaling pathway and various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. walshmedicalmedia.comnih.govOncology, Psychiatry, Gastroenterology
Ion Channels Certain benzamides modulate ion channel activity, which is crucial for treating conditions related to neuronal excitability.Pain Management, Epilepsy
Tubulin Some benzamide compounds act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site, which is a validated strategy in cancer therapy. nih.govOncology

Once a primary biological target is identified, further mechanistic studies would be essential. Understanding how the compound binds to its target and modulates its function at a molecular level would pave the way for identifying novel therapeutic applications. For instance, if the compound is found to inhibit a specific kinase, its potential could be explored in cancers driven by that kinase. Similarly, if it modulates a key receptor in the central nervous system, its utility in treating psychiatric or neurodegenerative disorders could be investigated. mdpi.comnih.gov

Rational Design of Next-Generation Analogs with Optimized Profiles

Following the identification of a lead biological activity, the principles of rational drug design would be applied to synthesize next-generation analogs of this compound with improved properties. nih.govnih.gov This process involves a systematic exploration of the structure-activity relationship (SAR), where modifications to the molecule's structure are correlated with changes in its biological activity and pharmacokinetic properties. nih.gov

Key Molecular Moieties for SAR Exploration:

Cyclopropylamino Group: The cyclopropyl (B3062369) moiety is a "bioisostere" for larger or more flexible groups and can influence binding affinity and metabolic stability. Analogs could be synthesized by replacing it with other small cycloalkyl or branched alkyl groups to probe the size and nature of the binding pocket.

Methyl Group on the Amide Nitrogen: The N-methyl group affects the amide's hydrogen bonding capacity and conformation. Synthesizing analogs with different N-alkyl substituents or a secondary amide (N-H) would help determine the importance of this feature for activity. researchgate.net

The goal of this iterative design-synthesis-test cycle would be to optimize several parameters simultaneously, as outlined in the table below.

Table of Optimization Goals in Analog Design:

ParameterObjectiveRationale
Potency Increase binding affinity and functional activity (e.g., lower IC50 or EC50 values).A more potent compound can be effective at lower concentrations.
Selectivity Maximize activity against the intended target while minimizing off-target effects.Improved selectivity is crucial for reducing the potential for side effects.
Pharmacokinetics Optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and half-life.Favorable pharmacokinetics are essential for a compound to be an effective drug.
Physicochemical Properties Improve properties like solubility and stability.Better physicochemical properties facilitate formulation and administration.

Computational tools such as molecular docking and molecular dynamics simulations would be invaluable in this phase, allowing researchers to predict how structural changes might affect target binding before undertaking complex chemical synthesis. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and could significantly accelerate the development of this compound and its analogs. ijettjournal.org These computational technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. acs.org

Applications of AI/ML in the Development Pipeline:

Target Identification and Validation: AI algorithms can analyze biological data from genomics, proteomics, and clinical studies to identify and validate novel drug targets for which a benzamide derivative might be effective.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target and possess desirable drug-like properties. acs.org These models could propose novel benzamide-based scaffolds that go beyond simple analoging.

Predictive Modeling (Q SAR): ML can be used to build Quantitative Structure-Activity Relationship (QSAR) models. By training on an initial set of synthesized analogs, these models can predict the biological activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. nih.gov

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process. acs.org This in silico screening helps to identify and eliminate molecules with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Synthesis Planning: Advanced algorithms can devise the most efficient synthetic routes for producing a target compound, including novel analogs of this compound. acs.orgresearchgate.net

By integrating these AI and ML approaches, the traditional, often lengthy, design-make-test-analyze cycle can be made significantly more efficient, enabling a faster transition from a hit compound to a preclinical candidate. acs.org

Exploration of this compound as a Tool Compound in Biological Research

Independent of its direct therapeutic potential, this compound could become a valuable "tool compound" or "chemical probe" for basic biological research. A tool compound is a molecule with high potency and selectivity for a specific biological target, used to investigate the function of that target in cellular or physiological systems.

Should this compound be found to be a potent and selective modulator of a specific protein (e.g., an enzyme or receptor), it could be used to:

Elucidate Biological Pathways: By selectively inhibiting or activating its target, the compound would allow researchers to study the downstream effects and better understand the protein's role in complex signaling networks.

Validate Drug Targets: Before investing in a full-scale drug development program, a tool compound can be used in preclinical models to confirm that modulating a specific target has the desired therapeutic effect on a disease.

Study Disease Mechanisms: The compound could be used in models of disease to dissect how the dysfunction of its target protein contributes to pathology.

For this compound to qualify as a high-quality tool compound, it would need to be thoroughly characterized. This includes confirming its on-target activity, demonstrating its selectivity against other related proteins, and making the compound and its data widely available to the research community.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(cyclopropylamino)methyl]-N-methylbenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A key step is coupling a cyclopropylamine derivative with a benzamide precursor under nucleophilic substitution or amidation conditions. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often used as a coupling agent in acetonitrile with triethylamine as a base . Temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) critically influence yield. Optimization requires iterative testing of stoichiometry, solvent systems, and reaction times, as seen in analogous benzamide syntheses .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the cyclopropylamino and benzamide moieties. For instance, cyclopropyl protons typically appear as a multiplet at δ 0.5–1.5 ppm, while the N-methyl group resonates near δ 2.8–3.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M + H]+ calculated for C₁₂H₁₇N₂O: 217.1341) .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve low yields in the final amidation step during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Activating Agents : Replace HBTU with T3P (propylphosphonic anhydride) for improved coupling efficiency .
  • Solvent Optimization : Switch from acetonitrile to DMF to enhance reagent solubility .
  • Temperature Control : Lowering reaction temperature (e.g., 0°C) minimizes decomposition of sensitive intermediates .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include poor crystal growth due to conformational flexibility. Solutions involve:

  • Co-Crystallization : Use of co-formers (e.g., succinic acid) to stabilize the lattice .
  • Synchrotron X-ray Diffraction : High-flux beams improve data quality for low-symmetry crystals .
  • Software Tools : SUPERFLIP for charge-flipping algorithms to solve complex structures and Olex2 for refinement .

Q. How can biochemical assays be designed to study the interaction of this compound with target enzymes?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (KD). For example, pre-incubate the compound with a serine protease and monitor residual activity using a fluorogenic substrate .
  • Docking Studies : Perform in silico docking (AutoDock Vina) to predict binding modes to the enzyme’s active site, guided by crystallographic data of analogous benzamides .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile dose-response curves from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .
  • Theoretical Frameworks : Link conflicting data to hypotheses about allosteric modulation or off-target effects, then design selectivity panels to test these .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(cyclopropylamino)methyl]-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(cyclopropylamino)methyl]-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.